N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl
Description
Structural Representation
The molecular structure can be represented as follows:
- SMILES :
Cl.[nH]1c2c([nH]1)CCNc2Nc3ccccc3 - InChI :
InChI=1S/C12H14N4.ClH/c13-11-9-14-8-4-7-10(15-11)16(12(9)17-14)6-2-1-3-5-6;/h1-3,5,9-10,15H,4,7-8,13H2,(H,17,14);1H - Molecular formula : C12H14N4·HCl
The fused bicyclic core and substituents are illustrated in the 2D structure below:
NH2
|
C3
/ \
N1--C2 C4--N7
| |
C5--C6
\ /
C8
|
Ph
Alternative Chemical Designations and Registry Numbers
This compound is recognized under multiple synonyms and registry identifiers across chemical databases:
Key Registry Numbers
Alternative naming conventions emphasize the tetrahydro pyridine moiety or the hydrochloride salt, as seen in vendor catalogs and research publications. For example, the term "tetrahydropyrazolopyridine" is occasionally used in place of "4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine" for brevity .
Stereochemical Considerations and Isomeric Forms
The compound exhibits no chiral centers in its base structure due to the symmetry of the tetrahydropyridine ring and the planar pyrazole moiety. However, stereochemical variability may arise under specific conditions:
Tautomerism
The pyrazole ring permits tautomerism between the 1H- and 2H- forms. In this compound, the phenyl group at position 1 locks the tautomeric state to the 1H-pyrazolo[4,3-c]pyridine configuration, eliminating ambiguity .
Protonation States
The primary amine at position 3 can exist in protonated (NH3+) or free-base (NH2) forms. In the hydrochloride salt, the amine is fully protonated, forming an ionic interaction with the chloride counterion .
Properties
Molecular Formula |
C12H15ClN4 |
|---|---|
Molecular Weight |
250.73 g/mol |
IUPAC Name |
N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C12H14N4.ClH/c1-2-4-9(5-3-1)14-12-10-8-13-7-6-11(10)15-16-12;/h1-5,13H,6-8H2,(H2,14,15,16);1H |
InChI Key |
RRYHMMOVURYRIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NN=C2NC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hydrochloride typically involves the reaction of phenylhydrazine with a suitable aldehyde, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the cyclization step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 199.25 g/mol. Its structure is characterized by a pyrazolo[4,3-c]pyridine core, which is known for its versatility in medicinal chemistry due to the presence of multiple functional groups that can be modified for specific therapeutic effects .
Anticancer Activity
Research has indicated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of a library of phenylaminopyrazoles that were tested against various cancer cell lines including breast and lung cancer cells. These compounds demonstrated varying degrees of cytotoxicity, suggesting that modifications to the pyrazolo framework could enhance their anticancer activity .
Neuroprotective Effects
Another area of investigation involves the neuroprotective potential of N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine HCl. Studies have shown that compounds with similar structures can inhibit neuroinflammatory pathways and promote neuronal survival in models of neurodegenerative diseases . This suggests potential applications in treating conditions such as Alzheimer's disease.
Synthesis and Functionalization
The synthesis of this compound often involves multi-step reactions starting from simpler precursors. Recent advances in synthetic methodologies have allowed for more efficient production and functionalization of this compound. For example:
Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes involved in disease processes. For example, some derivatives have shown promise as inhibitors of protein kinases which are critical in cancer progression . This highlights the compound's potential as a lead structure for developing targeted therapies.
Antifungal Activity
In addition to its anticancer properties, derivatives of this compound have been evaluated for antifungal activity against various pathogens such as Candida species. Some synthesized compounds demonstrated greater efficacy than standard antifungal agents like fluconazole . This opens avenues for developing new antifungal treatments.
Case Studies
Several case studies have documented the efficacy and applications of this compound:
- Anticancer Evaluation : A study evaluating its derivatives against a panel of tumor cell lines found promising results with certain modifications leading to enhanced cytotoxicity .
- Neuroprotection : Research focusing on neuroprotective effects demonstrated that specific analogs could reduce neuronal cell death in vitro under oxidative stress conditions .
Mechanism of Action
The mechanism of action of N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure and Substituent Variations
Pyrazolo[4,3-c]pyridine derivatives share a common bicyclic scaffold but differ in substituents, which critically influence biological activity and physicochemical properties:
Key Observations :
- Hydrophobic substituents (e.g., tert-butyl, phenyl) enhance PS inhibition by improving target binding .
- Polar groups (e.g., methoxyethyl) improve solubility but may reduce PS affinity unless balanced with hydrophobic moieties .
Antitubercular Activity
- N-Phenyl derivative (IC₅₀ = 21.8 μM) : Moderate PS inhibition with MIC = 26.7 μM against MTB .
- 5-tert-Butyl isoxazole derivative (IC₅₀ = 90 nM) : 240-fold higher potency due to optimized hydrophobic interactions .
Antibacterial Activity
- 5-Nitrofuran-tagged oxazolyl derivatives : Compound 13g (MIC = 8 μg/mL against E. coli) outperforms nitrofurantoin, attributed to the 5-nitrofuran moiety enhancing DNA damage .
Antiviral Activity
Physicochemical and Conformational Properties
- Melting Points : The N-phenyl derivative’s HCl salt has a melting point >250°C , while methoxyethyl analogues melt at 84–120°C , reflecting differences in crystallinity.
- Solubility : Hydrochloride salts (e.g., N-ethyl carboxamide HCl) show improved aqueous solubility for drug formulation .
- Conformation : X-ray studies reveal a half-chair conformation of the tetrahydro-pyridine ring, with substituents (e.g., methylsulfonyl) adopting equatorial positions to minimize steric strain .
Biological Activity
N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHNCl
- Molecular Weight : 235.71 g/mol
- CAS Number : 1075729-10-0
- Chemical Structure : The structure includes a tetrahydropyridine core fused with a pyrazole ring and a phenyl group, which contributes to its biological activity.
Biological Activity Overview
N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine HCl has been evaluated for various biological activities including:
- Antiproliferative Activity : Studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridines exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds with similar structures have shown inhibition of cell proliferation in MV4-11 (biphenotypic B myelomonocytic leukemia cells), K562 (chronic myeloid leukemia cells), and MCF-7 (human breast cancer cells) .
- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and the cleavage of poly(ADP-ribose) polymerase (PARP). This suggests that it may serve as a potent anticancer agent by promoting programmed cell death in malignant cells .
- Kinase Inhibition : Research indicates that certain pyrazolo[4,3-c]pyridine derivatives can inhibit key kinases involved in cancer progression such as p90 ribosomal S6 kinase (RSK2) and cyclin-dependent kinases (CDKs). This inhibition is crucial for disrupting cellular signaling pathways that lead to tumor growth .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| N-Phenyl-Tetrahydro-Pyrazolo | MV4-11 | 5.0 | Apoptosis induction via caspase activation |
| N-Phenyl-Tetrahydro-Pyrazolo | K562 | 7.5 | PARP cleavage and PCNA reduction |
| N-Phenyl-Tetrahydro-Pyrazolo | MCF-7 | 6.0 | Inhibition of RSK2 and CDKs |
Pharmacokinetics
Studies on the pharmacokinetics of similar compounds suggest favorable profiles with good oral bioavailability and metabolic stability. For example, compounds structurally related to N-Phenyl-tetrahydro-pyrazolo have shown clearance rates conducive to maintaining therapeutic levels in vivo .
Safety and Toxicology
Preliminary toxicological studies indicate that N-Phenyl-tetrahydro-pyrazolo derivatives exhibit low acute toxicity in animal models. The maximum tolerated dose was found to be significantly high without adverse effects . However, further comprehensive studies are necessary to fully assess the safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
